Methyl 2-(azetidin-3-ylsulfonyl)acetate
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Overview
Description
Methyl 2-(azetidin-3-ylsulfonyl)acetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-ylsulfonyl)acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to be effective in similar esterification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-ylsulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(azetidin-3-ylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-ylsulfonyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can participate in various biochemical processes, potentially acting as an inhibitor or modulator of enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(azetidin-3-ylsulfonyl)acetate can be compared with other azetidine derivatives, such as:
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
cis-2-(2-Mesyloxyethyl)azetidines: Undergo similar ring expansion-oxidation reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-ylsulfonyl)acetate |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)4-12(9,10)5-2-7-3-5/h5,7H,2-4H2,1H3 |
InChI Key |
UOMAQJFLWNDGKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CNC1 |
Origin of Product |
United States |
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